benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803570-77-5
VCID: VC6739512
InChI: InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2
SMILES: C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.44

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate

CAS No.: 1803570-77-5

Cat. No.: VC6739512

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.44

* For research use only. Not for human or veterinary use.

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate - 1803570-77-5

Specification

CAS No. 1803570-77-5
Molecular Formula C19H20N2O4S
Molecular Weight 372.44
IUPAC Name benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2
Standard InChI Key WBFASVBETJDPKO-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound combines two pharmacologically significant motifs:

  • Azetidine-1-carboxylate: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding affinity to biological targets .

  • 2,3-Dihydro-1H-indole-1-sulfonyl: A partially saturated indole derivative with a sulfonyl group at the 1-position, enabling hydrogen bonding and π-π stacking interactions .

Table 1: Comparative Molecular Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylateC₁₇H₁₈N₂O₄S346.4
Benzyl 3-iodoazetidine-1-carboxylateC₁₁H₁₂INO₂317.12
Target CompoundC₂₁H₂₁N₂O₄S397.47 (calculated)

Synthetic Methodologies

Key Synthetic Routes

The synthesis likely involves a multi-step approach, drawing from methodologies used for analogous azetidine and indole derivatives:

Azetidine Core Formation

Azetidine rings are typically constructed via:

  • Cyclization of β-amino alcohols: For example, treatment of 3-aminopropanol derivatives with phosgene or carbonyldiimidazole to form the 1-carboxylate .

  • Ring-closing metathesis: Using Grubbs catalysts for strained ring systems .

Sulfonylation of Dihydroindole

The dihydroindole sulfonyl group is introduced via:

  • Sulfonation with sulfonyl chlorides: Reaction of 2,3-dihydro-1H-indole with chlorosulfonic acid, followed by coupling to the azetidine nitrogen .

  • Mitsunobu conditions: For stereoselective sulfonamide bond formation .

Benzyl Protection/Deprotection

The benzyl ester at the azetidine 1-position is installed using:

  • Benzyl chloroformate: In the presence of a base like triethylamine .

Physicochemical Profiling

Solubility and LogP

  • Calculated LogP: ~2.8 (using PubChem’s XLogP3 algorithm) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: Estimated <10 μg/mL due to the aromatic benzyl and indole groups .

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 7.2–7.4 ppm (benzyl aromatic protons)

    • δ 4.5–5.0 ppm (azetidine CH₂–N)

    • δ 3.2–3.8 ppm (dihydroindole CH₂–S) .

  • IR: Strong bands at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Biological Activity and Applications

Melatonergic Receptor Modulation

Structurally related azetidine-carboxylates exhibit affinity for MT₁/MT₂ melatonin receptors, which regulate circadian rhythms and sleep disorders . The dihydroindole sulfonyl group may enhance subtype selectivity, as seen in analogs like UCM549 .

Future Directions

Structural Optimization

  • Bioisosteric replacement: Substituting the benzyl group with pyridinyl or thiophene to enhance solubility.

  • Pro-drug strategies: Installing hydrolyzable esters (e.g., pivaloyloxymethyl) for improved oral bioavailability .

Target Validation Studies

  • In vivo circadian rhythm assays: Using MT₁/MT₂ knockout models to elucidate receptor subtype involvement .

  • Antimicrobial resistance profiling: Testing against ESKAPE pathogens in biofilm models .

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